1,3-Dimethoxy-D6-benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

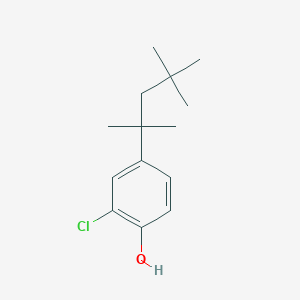

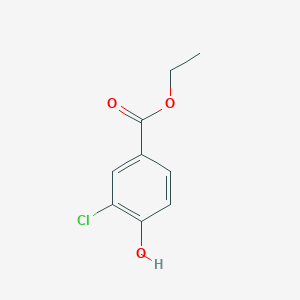

1,3-Dimethoxybenzene is an organic compound with the formula C6H4(OCH3)2. It is one of three isomers of dimethoxybenzene . The molecular weight of 1,3-Dimethoxybenzene is 138.1638 .

Synthesis Analysis

The synthesis of benzene derivatives like 1,3-Dimethoxybenzene often involves the effect of directing groups. The order of reactions can change the products produced .Molecular Structure Analysis

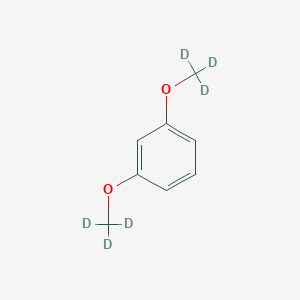

The molecular formula of 1,3-Dimethoxy-D6-benzene is C8H4D6O2. It has an average mass of 144.201 Da and a monoisotopic mass of 144.105743 Da .Chemical Reactions Analysis

Benzene derivatives like 1,3-Dimethoxybenzene undergo electrophilic substitution reactions. In these reactions, benzene is attacked by an electrophile, resulting in the substitution of hydrogens .Physical And Chemical Properties Analysis

1,3-Dimethoxybenzene has a molecular weight of 138.1638 .Applications De Recherche Scientifique

Organic Synthesis

1,3-Dimethoxy-D6-benzene is utilized in organic synthesis, particularly in electrophilic aromatic substitution reactions . It serves as a precursor for synthesizing complex organic molecules, including natural products and pharmaceuticals. Its methoxy groups can act as directing groups, facilitating the introduction of additional substituents into the benzene ring.

Pharmaceutical Research

In pharmaceutical research, 1,3-Dimethoxy-D6-benzene is employed in the synthesis of novel drug candidates . It can be used to create oxathiane spiroketal donors, which are valuable intermediates in the development of new therapeutic agents with potential biological activity.

Material Science

This compound finds applications in material science, where it is involved in the formation of pi- and O-ylidic complexes with dichlorocarbene . These complexes have implications in the development of new materials with unique electronic and optical properties.

Analytical Chemistry

In analytical chemistry, 1,3-Dimethoxy-D6-benzene is used as a standard for calibrating instruments like Gas Chromatography-Mass Spectrometry (GC-MS) . It helps in the identification and quantification of complex mixtures by serving as a reference compound.

Environmental Studies

The compound is studied for its environmental impact, particularly in the context of biodegradation of azo dyes . Research into its breakdown products and interaction with microbial enzymes contributes to understanding the environmental fate of similar organic compounds.

Biochemistry Research

1,3-Dimethoxy-D6-benzene is relevant in biochemistry research for studying metabolic pathways . It is identified in biological samples like saliva and feces, indicating its role in human metabolism and potential as a biomarker for certain physiological conditions.

Industrial Applications

Industrially, 1,3-Dimethoxy-D6-benzene is used as an intermediate in the synthesis of dyes, fragrances, and other fine chemicals . Its derivatives are important for the production of colorants and flavoring agents used in various consumer products.

Mécanisme D'action

Safety and Hazards

1,3-Dimethoxybenzene is a combustible liquid. It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is advised to keep it away from heat/sparks/open flames/hot surfaces and to store it in a well-ventilated place .

Relevant Papers A paper titled “Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides” discusses the synthesis of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid .

Propriétés

IUPAC Name |

1,3-bis(trideuteriomethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZNOMCNRMUKPS-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC=C1)OC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethoxy-D6-benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.